N-Benzyl-2-benzylaminopropanamide
Description
N-Benzyl-2-benzylaminopropanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with two benzyl groups at the nitrogen and α-carbon positions.
Properties
CAS No. |
142713-67-5 |
|---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
N-benzyl-2-(benzylamino)propanamide |
InChI |
InChI=1S/C17H20N2O/c1-14(18-12-15-8-4-2-5-9-15)17(20)19-13-16-10-6-3-7-11-16/h2-11,14,18H,12-13H2,1H3,(H,19,20) |
InChI Key |
XMYPLRAKFWEDDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-benzylaminopropanamide typically involves the reaction of benzylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of benzylamine attacks the electrophilic carbon of benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-2-benzylaminopropanamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Benzyl chloride (C₆H₅CH₂Cl), sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Amides, carboxylic acids
Reduction: Amines
Substitution: Halogenated benzyl derivatives
Scientific Research Applications
N-Benzyl-2-benzylaminopropanamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzyl-2-benzylaminopropanamide involves its interaction with specific molecular targets and pathways. For instance, it may act on neuronal sodium channels and NMDA receptors, contributing to its analgesic and anticonvulsant effects . Additionally, it can modulate serotonin and dopamine turnover, influencing neurochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between N-Benzyl-2-benzylaminopropanamide and its closest analogs:
Key Observations :
- Steric Effects: this compound’s dual benzyl groups create significant steric hindrance compared to analogs with smaller substituents (e.g., isobutyl or cyclopentyl). This may limit its utility in tight-binding interactions but enhance selectivity in catalytic processes .
- Pharmacological Potential: Analogs like 2-(benzylamino)-N-cyclopentylpropanamide suggest that such compounds may interact with neurological targets, though direct evidence for the target compound is lacking .
Computational Predictions
For N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]propanamide, computational data (e.g., XLogP3 = 1.6, topological polar surface area = 55.8 Ų) indicate moderate hydrophobicity and hydrogen-bonding capacity . Extrapolating to this compound, its higher molecular weight and aromaticity likely increase lipophilicity (predicted XLogP3 > 3.0), impacting membrane permeability.
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